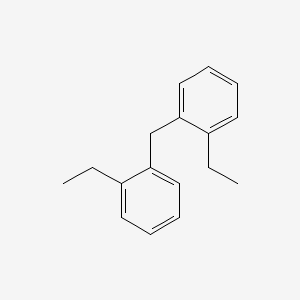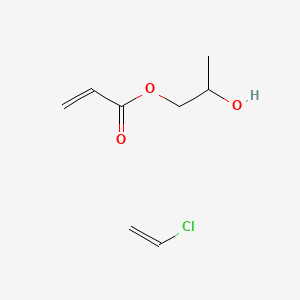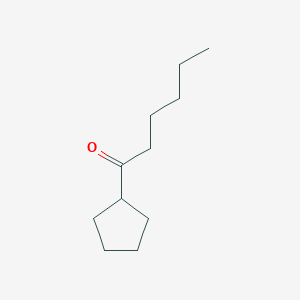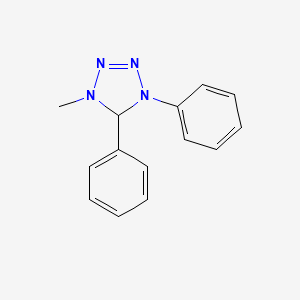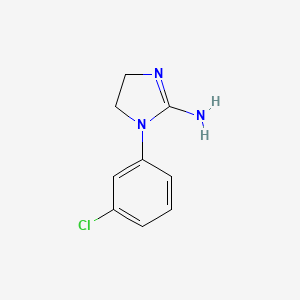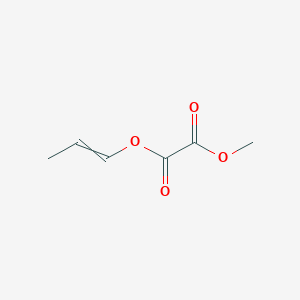
Methyl prop-1-en-1-yl ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl prop-1-en-1-yl ethanedioate is an ester compound characterized by its unique structure, which includes a carbon-to-oxygen double bond and a single bond to a second oxygen atom. Esters like this compound are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl prop-1-en-1-yl ethanedioate can be synthesized through esterification reactions. One common method involves the reaction of prop-1-en-1-yl alcohol with ethanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl prop-1-en-1-yl ethanedioate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Prop-1-en-1-yl alcohol and ethanedioic acid.
Reduction: Prop-1-en-1-yl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl prop-1-en-1-yl ethanedioate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl prop-1-en-1-yl ethanedioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with similar properties but different applications.
Ethyl acetate: Widely used as a solvent and in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
Methyl prop-1-en-1-yl ethanedioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
50878-46-1 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
1-O-methyl 2-O-prop-1-enyl oxalate |
InChI |
InChI=1S/C6H8O4/c1-3-4-10-6(8)5(7)9-2/h3-4H,1-2H3 |
InChI Key |
YQRXQHFXIDFIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


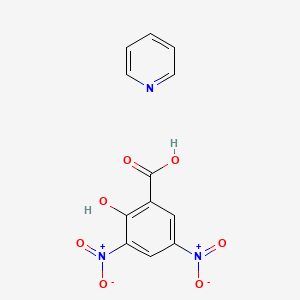
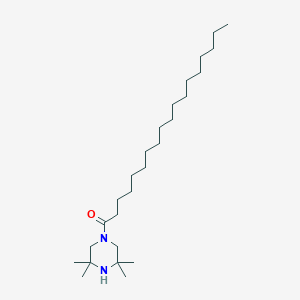
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)

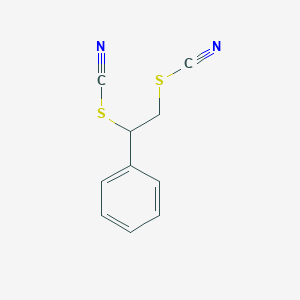
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
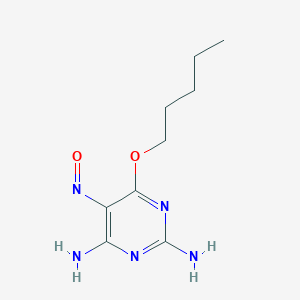
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
